Dichloro(1,5-cyclooctadiene)palladium(II)

概要

説明

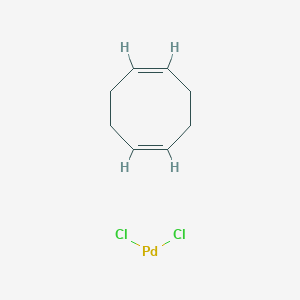

Dichloro(1,5-cyclooctadiene)palladium(II) is an organopalladium compound with the chemical formula PdCl₂(C₈H₁₂). This compound is characterized by its yellow solid appearance and solubility in chloroform . The palladium center in this complex is square planar, as determined by X-ray crystallography .

準備方法

Dichloro(1,5-cyclooctadiene)palladium(II) can be synthesized through the reaction of tetrachloropalladate in hydrochloric acid with 1,5-cyclooctadiene . The reaction typically involves mixing potassium tetrachloropalladate with 1,5-cyclooctadiene in a solution of n-propyl alcohol and water, with the addition of a phase transfer catalyst such as PEG-400 . The reaction is maintained at 50°C for 4 hours, followed by suction filtration, washing with absolute ethanol and water, and drying to obtain the product .

化学反応の分析

Dichloro(1,5-cyclooctadiene)palladium(II) is involved in various types of chemical reactions, including:

Substitution Reactions: It acts as a catalyst in Heck coupling reactions of alkynes with alkenes, Suzuki cross-coupling of aryl bromides, and allylic substitution of oximes with allylic acetate.

Carbonylation Reactions: It catalyzes the methoxycarbonylation of iodobenzene.

Formation of C-C and C-N Bonds: It is used in the synthesis of benzo[b]thiophenes from thioenols and in alkene carbonylation.

科学的研究の応用

Catalytic Properties

Dichloro(1,5-cyclooctadiene)palladium(II) serves as a catalyst in several important reactions:

-

Cross-Coupling Reactions :

- Mizoroki-Heck Reaction : Facilitates the coupling of alkenes with aryl halides.

- Suzuki-Miyaura Coupling : Catalyzes the reaction between aryl halides and boronic acids to form biaryl compounds.

-

Carbonylation Reactions :

- Catalyzes the methoxycarbonylation of iodobenzene, allowing the formation of carboxylic acids.

-

Alkene Carbonylation :

- Used in the synthesis of benzo[b]thiophenes from thioenols.

Organic Synthesis

Dichloro(1,5-cyclooctadiene)palladium(II) is extensively used in organic synthesis due to its ability to facilitate complex transformations:

- Synthesis of Bicyclooctanes : Utilized in reactions involving diethyl malonate.

- Protection of Alcohols : Acts as a catalyst in the formation of acetals from alcohols.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals:

- Synthesis of Anticancer Agents : PdCl₂(cod) is employed in pathways leading to compounds with anticancer properties.

- Antimicrobial Agents Development : Research is ongoing to modify palladium complexes for enhanced biological activity against resistant strains of bacteria and fungi.

Industrial Applications

Dichloro(1,5-cyclooctadiene)palladium(II) is also significant in industrial settings:

- Production of Fine Chemicals : Its efficiency in catalyzing various organic reactions makes it valuable for producing fine chemicals and pharmaceuticals.

- Catalyst for C-C and C-N Bond Formation : Essential for synthesizing complex organic molecules used in various industries.

Case Studies

-

Synthesis of Biaryl Compounds via Suzuki Coupling

- A study demonstrated that PdCl₂(cod) effectively catalyzes the Suzuki reaction between aryl bromides and boronic acids, yielding high purity biaryl products with minimal by-products.

-

Methoxycarbonylation of Iodobenzene

- Research highlighted the efficiency of PdCl₂(cod) in methoxycarbonylation reactions, showcasing its ability to produce carboxylic acids under mild conditions.

-

Development of Antimicrobial Agents

- Investigations into palladium complexes have shown promising results in enhancing antimicrobial activity against resistant bacterial strains through structural modifications.

作用機序

The mechanism of action of Dichloro(1,5-cyclooctadiene)palladium(II) involves its role as a catalyst in facilitating various organic reactions. The palladium center in the compound coordinates with the reactants, lowering the activation energy and increasing the reaction rate. This coordination allows for the formation of intermediate complexes that undergo subsequent transformations to yield the desired products .

類似化合物との比較

Dichloro(1,5-cyclooctadiene)palladium(II) can be compared with other similar compounds such as Dichloro(1,5-cyclooctadiene)platinum(II) and Bis(1,5-cyclooctadiene)nickel(0). While these compounds share similar structural features and catalytic properties, Dichloro(1,5-cyclooctadiene)palladium(II) is unique in its efficiency and versatility in catalyzing a wide range of organic reactions .

Similar Compounds

- Dichloro(1,5-cyclooctadiene)platinum(II)

- Bis(1,5-cyclooctadiene)nickel(0)

- Bis(triphenylphosphine)palladium(II) dichloride

生物活性

Dichloro(1,5-cyclooctadiene)palladium(II), commonly referred to as PdCl2(cod), is a palladium complex that has garnered attention for its catalytic properties in organic synthesis and its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

- Chemical Formula : CHClPd

- Molecular Weight : 285.49 g/mol

- CAS Number : 12107-56-1

- Appearance : Yellow crystalline solid

- Solubility : Soluble in dichloromethane

PdCl2(cod) primarily functions as a catalyst in various chemical reactions, facilitating the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Its catalytic efficiency is leveraged in several important organic reactions, including:

- Heck Coupling Reactions : Involving the coupling of alkenes with aryl halides.

- Suzuki Cross-Coupling : Facilitating reactions between aryl bromides and organoboranes.

- Methoxycarbonylation : Catalyzing the addition of carbon monoxide to iodobenzene .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of PdCl2(cod). Research indicates that palladium complexes exhibit significant activity against various bacterial strains, particularly Gram-negative bacteria such as Escherichia coli. For instance, one study reported a zone of inhibition ranging from 80 to 90 mm when tested against E. coli at specific concentrations .

The proposed mechanisms by which PdCl2(cod) exerts its antimicrobial effects include:

- Binding to Cellular Components : The complex can interact with microbial DNA, potentially disrupting replication processes.

- Induction of Apoptosis and Necrosis : Studies suggest that palladium complexes can trigger cell death pathways in microorganisms .

Study on Antibacterial Activity

A notable study assessed the antibacterial efficacy of PdCl2(cod) against various pathogens. The results demonstrated that the compound not only inhibited bacterial growth but also showed a dose-dependent response, indicating that higher concentrations led to increased antimicrobial activity. The study concluded that PdCl2(cod) could serve as a lead compound for developing new antibacterial agents .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 80 - 90 |

| Staphylococcus aureus | 70 - 80 |

| Pseudomonas aeruginosa | 60 - 75 |

Research on Antifungal Activity

In addition to antibacterial properties, PdCl2(cod) has shown antifungal activity. A separate investigation revealed significant zones of inhibition against common fungal pathogens, suggesting potential applications in treating fungal infections .

Applications in Medicinal Chemistry

The unique properties of PdCl2(cod) extend beyond catalysis into medicinal chemistry. Its ability to facilitate complex organic transformations makes it valuable in synthesizing pharmaceutical compounds. Notable applications include:

- Synthesis of Anticancer Agents : Utilizing PdCl2(cod) in the synthesis pathways for compounds with potential anticancer properties.

- Development of Antimicrobial Agents : Ongoing research aims to modify palladium complexes to enhance their biological activity against resistant strains of bacteria and fungi.

特性

CAS番号 |

12107-56-1 |

|---|---|

分子式 |

C8H12Cl2Pd |

分子量 |

285.50 g/mol |

IUPAC名 |

(5Z)-cycloocta-1,5-diene;dichloropalladium |

InChI |

InChI=1S/C8H12.2ClH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7?;;; |

InChIキー |

RRHPTXZOMDSKRS-PGUQZTAYSA-L |

SMILES |

C1CC=CCCC=C1.Cl[Pd]Cl |

異性体SMILES |

C1C/C=C\CCC=C1.Cl[Pd]Cl |

正規SMILES |

C1CC=CCCC=C1.Cl[Pd]Cl |

Key on ui other cas no. |

12107-56-1 |

物理的記述 |

Orange crystalline powder; Hygroscopic; [Acros Organics MSDS] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of PdCl2(cod)?

A1: The molecular formula of PdCl2(cod) is C8H12Cl2Pd, and its molecular weight is 323.5 g/mol.

Q2: What spectroscopic data is available for characterizing PdCl2(cod)?

A2: PdCl2(cod) can be characterized using various spectroscopic techniques, including:

Q3: What are the primary catalytic applications of PdCl2(cod)?

A3: PdCl2(cod) is a common palladium(II) source in various cross-coupling reactions, including:

- Heck Reaction: Coupling of aryl or vinyl halides with alkenes. [, , , , , , ]

- Suzuki-Miyaura Coupling: Coupling of aryl or vinyl boronic acids with aryl or vinyl halides. [, , , , ]

Q4: How does the 1,5-cyclooctadiene (cod) ligand influence the reactivity of PdCl2(cod) in catalysis?

A5: The cod ligand in PdCl2(cod) acts as a labile ligand, readily dissociating in solution to generate catalytically active palladium species. This lability is crucial for its application in cross-coupling reactions. [, , ]

Q5: Can PdCl2(cod) be used to synthesize other palladium complexes?

A6: Yes, PdCl2(cod) serves as a versatile starting material for preparing various palladium(II) complexes. The cod ligand can be easily replaced by other ligands, such as phosphines, amines, and carbenes. This ligand exchange process allows for the fine-tuning of the electronic and steric properties of the resulting palladium complexes, influencing their reactivity and catalytic activity. [, , , ]

Q6: Are there examples of PdCl2(cod) facilitating unusual reactions or exhibiting unique reactivity?

A7: PdCl2(cod) has demonstrated intriguing reactivity in several instances:* Nucleophilic Attack on COD: Research has shown that nucleophiles can attack the coordinated cyclooctadiene ligand in PdCl2(cod), leading to the formation of cyclooctenylpalladium derivatives. This reactivity highlights the non-innocent nature of the cod ligand under certain conditions. []* Isomerization of Phosphanes: PdCl2(cod) has been shown to catalyze the isomerization of specific phosphanes, demonstrating its ability to mediate skeletal rearrangements in organophosphorus compounds. []

Q7: Have computational methods been employed to study PdCl2(cod) and its reactions?

A7: Yes, Density Functional Theory (DFT) calculations have been used to:

- Study the bonding interactions in PdCl2(cod) and related complexes. []

- Predict the stability and reactivity of potential catalytic intermediates. []

Q8: How does modifying the ligands attached to palladium in PdCl2(cod)-derived complexes influence their catalytic activity?

A8: Modifying the steric and electronic properties of ligands in PdCl2(cod)-derived complexes significantly impacts their catalytic activity. For instance:

- Electron-rich phosphine ligands generally enhance the oxidative addition step in cross-coupling reactions, leading to increased catalytic activity. []

- Bulky ligands can promote the formation of monoligated palladium species, which are often more reactive in catalytic cycles. []

- Chiral ligands can induce enantioselectivity in asymmetric catalytic reactions. [, , ]

Q9: What strategies can be employed to improve the stability or solubility of PdCl2(cod) and its derivatives?

A10:

- Supported Catalysts: Immobilizing PdCl2(cod) or its derivatives on solid supports, such as silica or polymers, can improve stability and facilitate catalyst recovery and reuse. [, , , ]

Q10: Are there specific SHE (Safety, Health, and Environment) considerations associated with using PdCl2(cod)?

A10: While PdCl2(cod) is not acutely toxic, it is essential to handle it with care:

Q11: Are there any alternative palladium sources that can be used instead of PdCl2(cod)?

A11: Yes, several alternative palladium sources are available, including:

Q12: How can palladium be recovered and recycled from reactions involving PdCl2(cod)?

A12: Palladium is a precious metal, and its recovery and recycling are essential:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。